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Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanol

Cat. No.: B053616 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

alcohol (R)-1-(2-Chlorophenyl)ethanol. It is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis. This document presents

nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS)

data, along with detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1-(2-

Chlorophenyl)ethanol. Note that the NMR spectra of enantiomers, such as (R)- and (S)-1-(2-

Chlorophenyl)ethanol, are identical in a standard achiral solvent. Therefore, the provided NMR

data for the (S)-enantiomer is directly applicable to the (R)-enantiomer. Similarly, IR and MS

data are presented for the racemic mixture, as these techniques do not differentiate between

enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for (S)-1-(2-Chlorophenyl)ethanol (400 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.60 d 7.6 1H Ar-H

7.28–7.34 m 2H Ar-H

7.20 t 7.6 1H Ar-H

5.32 q 6.4 1H CH-OH

2.05 s 1H OH

1.50 d 6.4 3H CH₃

Table 2: ¹³C NMR Data for (S)-1-(2-Chlorophenyl)ethanol (100 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm Assignment

143.1 Ar-C

131.6 Ar-C

129.4 Ar-CH

128.4 Ar-CH

127.2 Ar-CH

126.4 Ar-CH

66.9 CH-OH

23.5 CH₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-(2-Chlorophenyl)ethanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3357 Strong, Broad O-H stretch (alcohol)

~3069 Medium C-H stretch (aromatic)

~2970-2850 Medium C-H stretch (aliphatic)

~1474, 1437 Medium-Strong C=C stretch (aromatic ring)

~1048 Strong
C-O stretch (secondary

alcohol)

~754 Strong
C-H out-of-plane bend (ortho-

disubstituted aromatic)

~692 Strong C-Cl stretch

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-(2-Chlorophenyl)ethanol

m/z Relative Intensity (%) Assignment

156 Moderate [M]⁺ (Molecular ion with ³⁵Cl)

158 Low [M+2]⁺ (Isotopic peak for ³⁷Cl)

141 High [M - CH₃]⁺

111 Moderate [M - CH₃ - Cl]⁺ or [C₇H₇O]⁺

77 High [C₆H₅]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of (S)-1-(2-Chlorophenyl)ethanol was prepared in deuterated chloroform (CDCl₃).

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[1] Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.
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Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-Chlorophenyl)ethanol was obtained using the thin film method. A small

amount of the neat liquid was placed between two potassium bromide (KBr) plates to form a

thin capillary film. The spectrum was recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Mass Spectrometry (MS)
Mass spectrometry was performed using a gas chromatograph coupled to a mass

spectrometer (GC-MS). The sample was injected into the GC, where it was vaporized and

separated on a capillary column. The separated components then entered the mass

spectrometer, where they were ionized by electron impact (EI) and the resulting fragments

were analyzed based on their mass-to-charge ratio (m/z).

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the key structural

features of (R)-1-(2-Chlorophenyl)ethanol.
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A flowchart illustrating the general workflow of spectroscopic analysis.

(R)-1-(2-Chlorophenyl)ethanol

Key Functional Groups

Hydroxyl Group (-OH)

IR: ~3357 cm⁻¹ (O-H)
¹H NMR: ~2.05 ppm (OH)

¹³C NMR: ~66.9 ppm (CH-OH)

Chlorophenyl Group

IR: ~1474, 754 cm⁻¹
¹H NMR: ~7.2-7.6 ppm

¹³C NMR: ~126-143 ppm

Chiral Center

Stereochemistry (R)

Click to download full resolution via product page

Key functional groups and their spectroscopic correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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